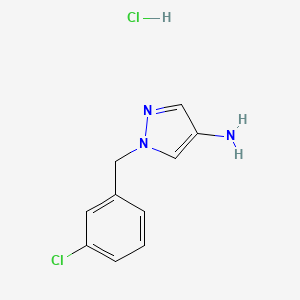
1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride” is a chemical compound. Based on its name, it likely contains a pyrazole ring, which is a type of aromatic organic compound. The “1H” in the name suggests that there is one hydrogen atom connected to the first carbon atom in the pyrazole ring .
Molecular Structure Analysis
The molecular structure of “1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “1-(3-Chlorobenzyl)” part suggests that a 3-chlorobenzyl group is attached to the first carbon atom of the pyrazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride”, these properties could include its molecular weight, solubility, melting point, boiling point, and chemical stability .
Scientific Research Applications
Synthesis and Characterization
- This compound is utilized in the synthesis and characterization of various pyrazole derivatives, which have demonstrated potential antitumor, antifungal, and antibacterial activities. These derivatives are synthesized through reactions involving primary amines and characterized using techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography (Titi et al., 2020).
Bioactivity Studies
- Pyrazole derivatives, including those related to 1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride, have been studied for their biological activities. These activities include the potential for antitumor effects, highlighting the compound's relevance in medicinal chemistry (Titi et al., 2020).
Reaction Studies
- The compound is involved in various reaction studies, exploring its interactions and transformations. This includes reactions with hydrazines or hydrazones, leading to the synthesis of different pyrazole-based derivatives (Şener et al., 2002).
Crystallographic Analysis
- Crystallographic analysis of similar pyrazole derivatives is conducted to understand their molecular structure and properties, such as hydrogen bonding and π-π stacking interactions (Quiroga et al., 2013).
Macrocyclic Chemistry
- The compound plays a role in the self-organization processes of Cu2+ complexes in macrocyclic chemistry. This involves studying the influence of chain length and metal-to-ligand ratio on the formation of these complexes (Lopera et al., 2020).
Structural Studies
- Structural studies of pyrazole derivatives similar to 1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride have been conducted, revealing insights into the spatial arrangement and intermolecular interactions of these molecules (Zhang et al., 2006).
Novel Compound Synthesis
- The compound is used as a precursor in the synthesis of novel pyrazole-5-carboxamide compounds. This involves a series of chemical reactions starting from specific chlorinated pyridines (Yun-shang, 2010).
Chemoselectivity Studies
- Studies on chemoselectivity in amination reactions with pyrazoles, including derivatives of 1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride, have been conducted. This research helps understand the selective amination processes in organic chemistry (Shen et al., 2010).
Safety And Hazards
Future Directions
The future directions for research on “1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride” would depend on its potential applications. For example, if it has therapeutic potential, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYAFYOEENOJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


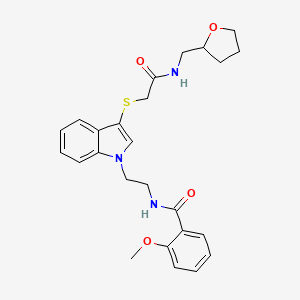
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2437357.png)

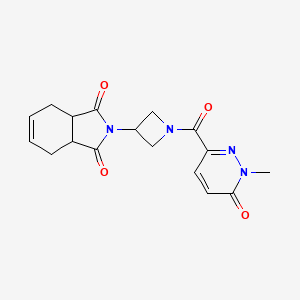

![(4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2437363.png)

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2437368.png)
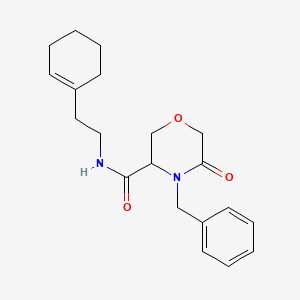
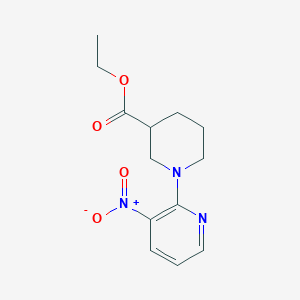

![1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2437374.png)
![2-[(1-Cyclopentyl-4-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2437375.png)